Pentaethylene glycol is an organic compound classified as a member of the polyethylene glycol family. Its molecular formula is , and it has a molecular weight of approximately 238.28 grams per mole. This compound is characterized by its hydrophilic nature due to the presence of multiple ether linkages, which contributes to its solubility in water and various organic solvents. Pentaethylene glycol is typically a colorless, odorless, and slightly viscous liquid, making it suitable for various applications in chemical synthesis and biological processes .
Pentaethylene glycol, like other PEGs, exhibits its effects primarily through its physical properties. The hydrophilic nature of PEGs allows them to interact with water molecules and influence various processes. For instance, PEGs can act as lubricants, dispersing agents, and stabilizers in various research applications [].
These reactions are significant for modifying the compound for specific applications in organic synthesis and materials science.
While pentaethylene glycol is generally considered biologically inert, it exhibits properties that may affect biological systems. It can form non-covalent complexes with monovalent cations such as sodium, potassium, rubidium, and cesium, which may influence biochemical equilibria. Additionally, pentaethylene glycol is utilized in bioconjugation processes due to its ability to act as a hydrophilic linker between biomolecules, enhancing their solubility and stability .
The synthesis of pentaethylene glycol typically involves the polymerization of ethylene oxide. This process can be catalyzed by alkaline catalysts such as potassium hydroxide. The reaction entails the stepwise addition of ethylene oxide to a starting alcohol, resulting in the formation of the desired polyethylene glycol .
In industrial settings, continuous feeding of ethylene oxide and catalyst into a reactor is employed to optimize yield and purity. The product undergoes purification through distillation or other separation techniques .
Pentaethylene glycol finds diverse applications across various fields:
Studies have shown that pentaethylene glycol can interact with various biological molecules. For instance, it has been used as a crowding agent in biochemical assays to mimic cellular environments. Additionally, its role in protein crystallization has been explored, where it acts as a precipitant to enhance crystal growth .
The interactions of pentaethylene glycol with other compounds are also significant; for example, it has been used to enhance nucleophilicity in fluorination reactions when combined with alkali metal fluorides .
Pentaethylene glycol shares similarities with various other polyethylene glycols but possesses unique characteristics that distinguish it:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3,6,9,12-Tetraoxatetradecane-1,14-diol | Shorter chain length than pentaethylene glycol | |
3,6,9,12,15-Pentaoxaheptadecan-1-ol | Longer chain length; increased hydrophobicity | |
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol | Even longer chain; enhanced solubility properties |
Pentaethylene glycol's specific chain length and molecular weight confer distinct physical and chemical properties that make it particularly useful in applications requiring a balance between hydrophilicity and hydrophobicity. Its ability to act as a versatile linker in bioconjugation processes sets it apart from similar compounds .
Pentaethylene glycol exhibits a linear constitutional arrangement with the molecular formula C₁₀H₂₂O₆ [1] [2] [3]. The compound lacks constitutional isomers due to its specific arrangement of five ethylene oxide units connected in a linear chain with terminal hydroxyl groups [4]. The stereoelectronic effects in pentaethylene glycol are primarily governed by the anomeric effect and sigma-pi aromatic interactions that influence the molecular orbital overlap patterns [5].
The anomeric effect manifests through stabilizing hyperconjugative donor-acceptor interactions between oxygen lone pairs and adjacent carbon-oxygen antibonding orbitals [6]. This effect creates preferred conformational states where the oxygen lone pairs can maximize overlap with the acceptor sigma-star orbitals. In pentaethylene glycol, these stereoelectronic interactions contribute to the compound's conformational preferences and influence its overall molecular stability [7].
Computational studies have revealed that stereoelectronic effects couple with electrostatic factors to determine the compound's structural properties [6]. The electron orbital overlap between glycosidic bonds and carbonyl pi-systems creates sequential linear orbital arrangements that stabilize specific conformational states [5]. These stereoelectronic coupling mechanisms are fundamental to understanding the compound's chemical behavior and reactivity patterns.
Pentaethylene glycol exhibits complex conformational dynamics in aqueous solutions, with molecular dynamics simulations revealing significant flexibility in the polymer backbone [8] [7]. The compound adopts multiple conformational states characterized by varying end-to-end distances and radii of gyration that depend on solvation conditions [7].
In aqueous environments, pentaethylene glycol demonstrates enhanced intramolecular hydrogen bonding compared to shorter oligomers [7]. Computational analysis shows that intramolecular oxygen-hydrogen bonding becomes the preferred mode for pentaethylene glycol, with values exceeding unity in modified force field calculations [7]. This increased propensity for intramolecular interactions results in more compact conformational states in solution.
The conformational ensemble of pentaethylene glycol in water exhibits temperature-dependent behavior, with the average end-to-end distance following an approximately linear relationship with chain length [7]. The persistence parameter calculated from worm-like chain modeling yields a value of 0.3971 nanometers, consistent with literature data for higher molecular weight polyethylene glycol derivatives [7]. These conformational dynamics significantly influence the compound's solvation properties and intermolecular interactions in biological systems [8].
The hydrogen-bonding network in pentaethylene glycol involves both intramolecular and intermolecular interactions that govern its physical properties and solution behavior [7] [9]. Detailed analysis reveals that pentaethylene glycol exhibits a strong preference for intramolecular hydrogen bonding between hydroxyl groups and ether oxygens along the polymer chain [7].
Quantitative hydrogen bonding analysis demonstrates that the ratio of intramolecular to intermolecular hydrogen bonds exceeds unity for pentaethylene glycol, indicating favorable internal hydrogen bond formation [7]. The compound forms stable intramolecular hydrogen bonds with bond lengths averaging 2.96 ± 0.02 Angstroms, similar to values observed in related polyether compounds [7].
The hydrogen-bonding network significantly influences the compound's conformational dynamics and thermodynamic properties [9]. In concentrated solutions, pentaethylene glycol exhibits hydrogen-bonding-catalyzed reactions that can lead to cyclization processes under specific conditions [9]. These hydrogen bonding interactions also affect the compound's ability to interact with other molecules in biological and industrial applications, contributing to its effectiveness as a complexing agent and phase-transfer catalyst [10].
The systematic International Union of Pure and Applied Chemistry name for pentaethylene glycol is 3,6,9,12-tetraoxatetradecane-1,14-diol [1] [3] [11]. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming polyether compounds by identifying the longest carbon chain and numbering the substituent positions systematically.
The compound can also be named using the substitutive nomenclature as 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol [1] [3], which describes the step-wise construction of the molecule from ethylene glycol units. This alternative nomenclature emphasizes the repeating ethylene oxide structural motifs that comprise the molecular backbone [12].
The International Union of Pure and Applied Chemistry naming system assigns unique identifiers including the International Chemical Identifier key JLFNLZLINWHATN-UHFFFAOYSA-N [1] [3] [11] and the Simplified Molecular Input Line Entry System string OCCOCCOCCOCCOCCО [2] [12]. These standardized identifiers ensure unambiguous chemical identification across international databases and regulatory systems.
Industrial terminology for pentaethylene glycol varies significantly from academic nomenclature, reflecting different application contexts and historical naming conventions [2] [13] [14]. The industrial designation "Pentaglycol" is commonly used in commercial formulations, emphasizing the five glycol units in the molecular structure [1] [14].
Commercial suppliers frequently employ the abbreviation "HO-PEG5-OH" to indicate the hydroxyl-terminated polyethylene glycol with five ethylene oxide units [14]. This terminology aligns with broader industrial practices for polyethylene glycol derivatives where the number indicates the degree of polymerization. Alternative industrial names include "OH-PEG5-OH" and "DKSI125" in various commercial contexts [14].
Academic literature typically employs the full International Union of Pure and Applied Chemistry systematic name or refers to the compound as "pentaethylene glycol" to maintain precision in scientific communication [1] [15]. The distinction between industrial and academic terminology reflects the different priorities in commercial applications versus fundamental research, where precise chemical identification is paramount for reproducibility and regulatory compliance [15].
Pentaethylene glycol exhibits distinct phase transition behavior characterized by multiple thermal events across its temperature range [3] [16] [17]. The compound has a fusion temperature of 264.45 Kelvin with an uncertainty of 0.7 Kelvin, as determined by differential scanning calorimetry measurements [3]. More recent measurements report a melting point of 270.3 ± 1.0 Kelvin, indicating some variability depending on sample purity and measurement conditions [17].
The compound demonstrates a boiling point of 184 degrees Celsius at 2 millimeters of mercury pressure [2] [14], corresponding to approximately 457.15 Kelvin under reduced pressure conditions. The critical temperature for pentaethylene glycol has been estimated at 751 Kelvin, though this value carries significant uncertainty [3]. These thermal transition data indicate that pentaethylene glycol remains liquid under standard ambient conditions, contributing to its utility in various applications.
Phase behavior studies reveal that pentaethylene glycol exhibits minimal degree of supercooling compared to higher molecular weight polyethylene glycol derivatives [16]. The thermal transitions show dependence on heating and cooling rates, with slower temperature changes generally producing more reproducible transition temperatures [16]. The compound's phase behavior is also influenced by impurities, particularly water content, which can significantly affect crystallization kinetics and melting characteristics [17].
The solvation thermodynamics of pentaethylene glycol in aqueous systems reveals complex interactions between the polymer and water molecules [18] [19]. Thermodynamic analysis demonstrates that pentaethylene glycol dissolution is an endothermic and entropy-driven process in water-containing binary solvent mixtures [18]. The apparent thermodynamic parameters indicate favorable molecular interactions between pentaethylene glycol and water molecules through hydrogen bonding mechanisms.
Activity coefficient measurements in polyethylene glycol-water mixtures suggest strong molecular interactions compared to other solvent systems [18]. The solvation behavior exhibits temperature dependence, with solubility generally increasing with elevated temperatures across the investigated range of 298.2 to 318.2 Kelvin [18]. These thermodynamic measurements provide insight into the driving forces for pentaethylene glycol dissolution and its behavior in mixed solvent environments.
Scaled effective solvent method calculations have been employed to predict equilibrium ensemble structures of pentaethylene glycol in aqueous solutions [19]. These computational approaches reveal that polymer configurations are determined primarily by short-range properties of the polymer backbone, allowing for accurate prediction of thermodynamic properties including free energies and entropies [19]. The solvation thermodynamics data support the use of pentaethylene glycol as a co-solvent and in aqueous formulations where controlled solubility is required.
Pentaethylene glycol exhibits significant interfacial activity at various phase boundaries, influencing surface and interfacial tension properties [20] [21] [22]. Surface tension measurements for polyethylene glycol derivatives, including pentaethylene glycol, demonstrate concentration-dependent behavior in aqueous solutions [21]. The compound shows surface activity that varies with molecular weight and solution conditions.
Interfacial tension studies between supercritical carbon dioxide and polyethylene glycol systems reveal that pentaethylene glycol can influence interfacial properties through molecular interactions at phase boundaries [22]. The interfacial tension decreases with increasing pressure primarily due to changes in the density and free energy density of the carbon dioxide phase [22]. These measurements provide important data for applications involving multiphase systems.
The interfacial activity of pentaethylene glycol is utilized in microemulsion systems where it can function as a co-surfactant or interfacial modifier [20]. Surface tension data indicate that pentaethylene glycol exhibits values of approximately 44.95 millinewtons per meter at 25 degrees Celsius [17], which is intermediate between water and typical organic solvents. This interfacial activity contributes to the compound's effectiveness in applications requiring surface modification or emulsification properties.
Nuclear magnetic resonance spectroscopy provides detailed structural information for pentaethylene glycol through characteristic resonance patterns in both proton and carbon-13 spectra [15]. Proton nuclear magnetic resonance analysis reveals that the compound exhibits carbon-13 coupled proton peaks at 3.47 and 3.82 parts per million, corresponding to the methylene-oxygen protons of the repeating ethylene oxide units [15].
The carbon-13 coupling in proton nuclear magnetic resonance spectra creates satellite peaks positioned at ±70 Hertz from the central peak, with integrated intensities corresponding to 1.1 percent of the main peak intensity [15]. This coupling pattern is particularly useful for molecular weight determination and purity assessment of pentaethylene glycol samples [15]. The carbon-13 coupled peaks provide more accurate integration ratios compared to the main proton signals, enabling precise quantitative analysis.
Carbon-13 nuclear magnetic resonance spectroscopy of pentaethylene glycol shows characteristic chemical shifts for the different carbon environments in the molecule [15]. The methylene carbons adjacent to oxygen atoms exhibit distinct resonances that can be used to confirm structural identity and assess sample purity. Multi-nuclear nuclear magnetic resonance techniques, including two-dimensional correlation experiments, provide comprehensive structural characterization and can detect impurities or structural variations in pentaethylene glycol samples.
Infrared spectroscopy of pentaethylene glycol reveals characteristic absorption bands that correspond to specific vibrational modes within the molecular structure [23]. The infrared spectrum exhibits strong absorption bands due to hydroxyl stretching vibrations near 3400 wavenumbers, methylene stretching vibrations near 2950 wavenumbers, and carbon-oxygen-carbon stretching vibrations near 1100 wavenumbers [23].
Detailed vibrational analysis identifies specific absorption bands at approximately 940 and 880 wavenumbers that correspond to methylene rocking and methylene wagging vibrations, respectively [23]. These bands show intensity ratios that correlate with the degree of polymerization in polyethylene glycol oligomers, providing a method for structural characterization [23]. The infrared spectroscopic fingerprint can be used to distinguish pentaethylene glycol from other polyethylene glycol derivatives with different chain lengths.
Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy [24]. The Raman spectrum of pentaethylene glycol shows polarized lines that correspond to symmetric vibrational modes, particularly the carbon-carbon and carbon-oxygen stretching frequencies [24]. Vibrational assignments based on normal coordinate analysis reveal that the skeletal frequencies depend on the conformational state of the molecule, with different isomeric forms producing distinct spectroscopic signatures [24].
Mass spectrometric analysis of pentaethylene glycol provides detailed fragmentation patterns that confirm molecular structure and enable identification in complex mixtures [1] [25] [26]. Electrospray ionization mass spectrometry produces a molecular ion peak at mass-to-charge ratio 239.1502 with 100 percent relative intensity, corresponding to the protonated molecular ion [1].
The fragmentation pattern of pentaethylene glycol shows characteristic losses of ethylene oxide units (mass 44) from the molecular ion [25] [26]. Major fragment ions appear at mass-to-charge ratios 195.1604 and 166.0975, corresponding to the loss of one and two ethylene oxide units, respectively [1]. Gas chromatography-mass spectrometry analysis produces similar fragmentation patterns with slight variations in relative intensities depending on ionization conditions [1].
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